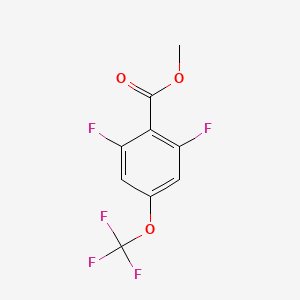
6-Bromo-2,3,4-trifluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,3,4-trifluorobenzonitrile: is an organic compound with the molecular formula C7HBrF3N. It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and three fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4-trifluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method is the direct bromination of 2,3,4-trifluorobenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial for large-scale production .
化学反応の分析
Types of Reactions: 6-Bromo-2,3,4-trifluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Suzuki-Miyaura Coupling: This compound can participate in palladium-catalyzed cross-coupling reactions with boronic acids to form biaryl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol.
Major Products:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: Corresponding amines.
科学的研究の応用
Chemistry: 6-Bromo-2,3,4-trifluorobenzonitrile is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and pharmaceuticals .
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its derivatives may exhibit interesting biological activities, making it a potential lead compound for drug discovery .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals, polymers, and agrochemicals .
作用機序
The mechanism of action of 6-Bromo-2,3,4-trifluorobenzonitrile depends on its specific application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. For example, in nucleophilic substitution reactions, the electron-withdrawing fluorine atoms increase the electrophilicity of the carbon atom bonded to the bromine, facilitating the substitution process .
In biological systems, the compound’s mechanism of action would depend on its interaction with molecular targets, such as enzymes or receptors. The presence of halogen atoms can affect the compound’s binding affinity and specificity, potentially leading to unique biological effects .
類似化合物との比較
2,3,4-Trifluorobenzonitrile: Lacks the bromine atom, which may result in different reactivity and applications.
6-Bromo-2,4-difluorobenzonitrile: Has one less fluorine atom, which can influence its chemical properties and reactivity.
4-Bromo-2,3,6-trifluorobenzonitrile: The position of the bromine atom is different, affecting its steric and electronic properties.
Uniqueness: 6-Bromo-2,3,4-trifluorobenzonitrile is unique due to the specific arrangement of bromine and fluorine atoms on the benzene ring.
特性
IUPAC Name |
6-bromo-2,3,4-trifluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HBrF3N/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUKAOLZKNKPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C#N)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HBrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethyl 8-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089139.png)
![N-[(1S)-1-(3-Fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B8089142.png)
![Ethyl 6-cyano-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8089146.png)


